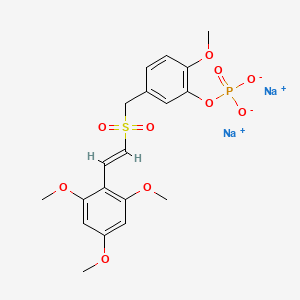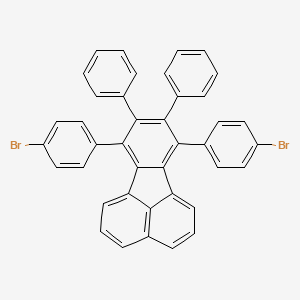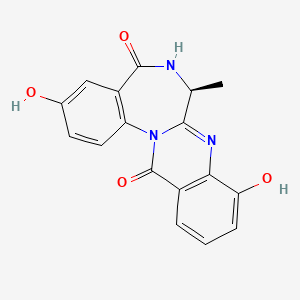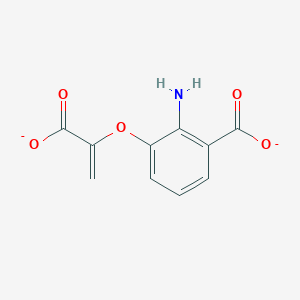
3-(1-Carboxylatovinyloxy)anthranilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-carboxylatovinyloxy)anthranilate is dicarboxylate anion of 3-(1-carboxyvinyloxy)anthranilic acid. It is a conjugate base of a 3-(1-carboxyvinyloxy)anthranilic acid.
Aplicaciones Científicas De Investigación
Redox Chemistry and Iron Chelation : Anthranilic acid derivatives, including 3-hydroxyanthranilic acid, play a role in redox chemistry and iron chelation, which is significant for understanding their potential role in neurological disease development. These compounds inhibit the Fenton reaction by chelating iron and scavenging reactive oxygen species (ROS), with implications for diseases associated with elevated ROS levels (Chobot, Hadacek, Weckwerth, & Kubicová, 2015).
Neurological Applications : Studies on 3-hydroxyanthranilic acid in rat brain tissue have shown its role in the synthesis of quinolinic acid, an intermediate in the catabolic pathway of tryptophan to NAD. This has implications for understanding neurodegenerative phenomena and brain function (Foster, White, & Schwarcz, 1986).
Anti-inflammatory and Analgesic Properties : N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, exhibits potent anti-inflammatory and analgesic properties, particularly in arthritis models. It shows potential for the treatment of rheumatoid and other forms of arthritis (Inglis et al., 2007).
Microbial Degradation Pathways : The degradation pathways of anthranilate in bacteria like Burkholderia cepacia have been explored, revealing novel insights into how these bacteria metabolize tryptophan through anthranilate (Chang, Mohseni, & Zylstra, 2003).
Synthesis in Yeast : Yeast strains have been engineered to synthesize tranilast and its analogs, demonstrating the potential for microbial production of these compounds. This has implications for the production of pharmaceuticals and therapeutics (Eudes et al., 2011).
Insecticidal Activity : Some anthranilic acid derivatives have been explored for their insecticidal activities, demonstrating potential for use in pest management (Liu et al., 2017).
Sustainable Production : Metabolic engineering in bacteria like Escherichia coli has been used to enhance the synthesis of anthranilate from glucose, offering a sustainable alternative for producing this valuable compound (Balderas-Hernández et al., 2009).
Organocatalysis : Anthranilic acids have been identified as effective catalysts for hydrazone and oxime formation, speeding up reactions used widely in molecular conjugation strategies (Crisalli & Kool, 2013).
Propiedades
Nombre del producto |
3-(1-Carboxylatovinyloxy)anthranilate |
|---|---|
Fórmula molecular |
C10H7NO5-2 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-amino-3-(1-carboxylatoethenoxy)benzoate |
InChI |
InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15)/p-2 |
Clave InChI |
GGCPIKCAFSGNKM-UHFFFAOYSA-L |
SMILES canónico |
C=C(C(=O)[O-])OC1=CC=CC(=C1N)C(=O)[O-] |
Sinónimos |
3-enolpyruvoylanthranilate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




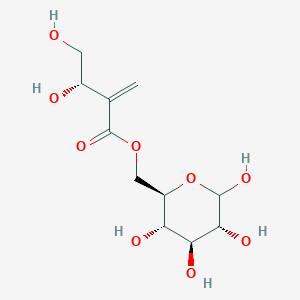
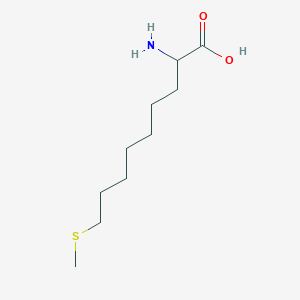
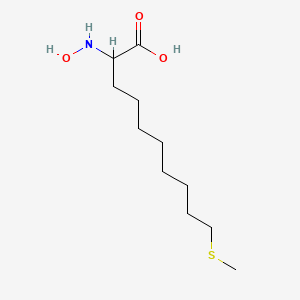

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
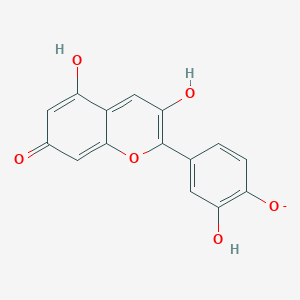

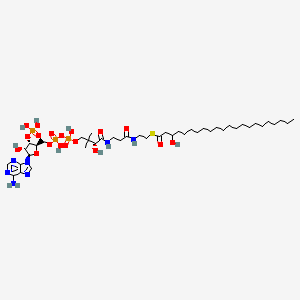
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
